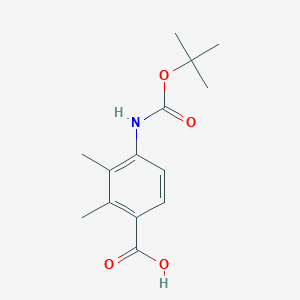

4-(Boc-amino)methyl-3-methyl-benzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-8-9(2)11(7-6-10(8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXVXJHZIJMPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 4 Boc Amino Methyl 3 Methyl Benzoic Acid

Retrosynthetic Analysis for Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(Boc-amino)methyl-3-methyl-benzoic acid, the analysis begins by identifying the key functional groups and the bonds that can be disconnected based on reliable chemical transformations.

The most straightforward initial disconnection is the amide bond of the Boc protecting group. This leads to the immediate precursor, 4-(aminomethyl)-3-methyl-benzoic acid, and the protecting agent, di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Further deconstruction of 4-(aminomethyl)-3-methyl-benzoic acid can proceed via several pathways:

Functional Group Interconversion (FGI): The aminomethyl group can be retrosynthetically converted to a more accessible functional group. For instance, it can be derived from the reduction of a nitrile (-CN) or the reductive amination of an aldehyde (-CHO). This points to 4-cyano-3-methyl-benzoic acid or 4-formyl-3-methyl-benzoic acid as key intermediates. wikipedia.org

C-N Bond Disconnection: The aminomethyl group can also be formed from a precursor like 4-(bromomethyl)-3-methyl-benzoic acid via nucleophilic substitution with an amine source.

Disconnection of Ring Substituents: The relationship between the substituents (para- and meta-) is crucial. The carboxylic acid and the aminomethyl precursor (like a methyl or formyl group) are para to each other, while the methyl group is ortho to the aminomethyl precursor and meta to the carboxylic acid. This substitution pattern suggests that a precursor like 3,4-dimethylbenzoic acid could be a viable starting point. The synthesis would then involve the selective functionalization of the methyl group at the 4-position.

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnect (Protection): → 4-(aminomethyl)-3-methyl-benzoic acid

Disconnect (C-N bond formation): → 4-(bromomethyl)-3-methyl-benzoic acid

Disconnect (Benzylic Halogenation): → 3,4-dimethylbenzoic acid

Disconnect (Oxidation): → 3,4-dimethyltoluene (p-xylene)

This analysis identifies simple, readily available aromatic hydrocarbons like p-xylene (B151628) as potential starting materials, from which the desired substitution pattern can be built.

Classical Synthetic Pathways for the Benzoic Acid Core

Classical methods for constructing the substituted benzoic acid core rely on well-established reactions, often starting with a pre-substituted benzene (B151609) ring.

Strategies for Carboxylic Acid Group Introduction

The introduction of the carboxylic acid group is a critical step. A common and effective method is the oxidation of a benzylic methyl group. youtube.com For example, starting from a toluene (B28343) derivative, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

| Reagent | Conditions | Product |

| Potassium permanganate (B83412) (KMnO₄) | Hot, acidic or basic solution | Benzoic acid |

| Chromic acid (H₂CrO₄) | Heat | Benzoic acid |

This interactive table summarizes common reagents for benzylic oxidation.

In the context of synthesizing the target molecule, a precursor like 3,4-dimethyltoluene could be oxidized. However, controlling the selective oxidation of only one methyl group can be challenging. Therefore, it is often more strategic to start with a precursor that already contains the carboxylic acid or a group that can be easily converted to it, such as an ester or an aldehyde.

Regioselective Methyl Group Installation

The position of the methyl group is typically defined by the choice of the starting material. If the synthesis begins from a molecule that does not already contain the methyl group at the desired position, a Friedel-Crafts alkylation could be employed. However, achieving the correct regiochemistry can be difficult due to the directing effects of the other substituents on the ring. For this reason, a more common strategy is to begin with a commercially available, correctly substituted precursor, such as 3-methylbenzoic acid or 3,4-dimethylbenzoic acid.

Introduction of the Boc-Protected Aminomethyl Moiety

This final functionalization is a multi-step process that can be achieved through several reliable routes.

Route A: From a Benzylic Methyl Group Starting with a precursor like 3,4-dimethylbenzoic acid, the methyl group at the 4-position (para to the carboxyl group) can be selectively functionalized.

Benzylic Bromination: The methyl group is first converted to a bromomethyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). chadsprep.comlibretexts.org NBS is preferred over Br₂ to maintain a low concentration of bromine and avoid unwanted side reactions with the aromatic ring. chadsprep.comyoutube.com

Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile. It can be converted to the amine through several methods, such as the Gabriel synthesis (using potassium phthalimide (B116566) followed by hydrazinolysis) or by reaction with sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation).

Boc Protection: The final primary amine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the target molecule. organic-chemistry.org

Route B: From a Formyl Group An alternative and often more direct pathway starts from an aldehyde precursor, such as 4-formyl-3-methylbenzoic acid.

Reductive Amination: The aldehyde is reacted with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or ammonia itself) in the presence of a reducing agent. mdpi.com This reaction proceeds via an intermediate imine, which is reduced in situ to the primary amine. wikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Boc Protection: The resulting 4-(aminomethyl)-3-methyl-benzoic acid is then protected with Boc₂O as described in the previous route. organic-chemistry.orgchemimpex.com

Modern and Advanced Synthetic Approaches

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign reactions, often employing transition metal catalysts.

Catalytic Methodologies in Synthesis

Palladium-catalyzed reactions are powerful tools in modern organic synthesis and can be applied to the construction of substituted benzoic acids. acs.orgacs.org

One advanced approach involves the carbonylation of an aryl halide. For instance, a precursor such as 4-bromo-1-(bromomethyl)-2-methylbenzene (B1291462) could be utilized. The synthesis could proceed as follows:

The bromomethyl group is first converted to the Boc-protected aminomethyl group.

The aryl bromide is then subjected to a palladium-catalyzed carbonylation reaction. This involves reacting the aryl bromide with carbon monoxide and a nucleophile (like water or an alcohol) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand. This step efficiently introduces the carboxylic acid (or ester) group at the 4-position.

This catalytic method can offer high yields and functional group tolerance, potentially reducing the number of steps required compared to more classical routes. researchgate.netresearchgate.net

Stereoselective Synthesis Considerations

For the target molecule, this compound, which is achiral, stereoselective synthesis considerations are generally not applicable to the final product itself. However, the principles of stereoselectivity could become relevant if chiral derivatives were to be synthesized from prochiral precursors. For instance, the reduction of a ketone precursor at a different position on the benzoic acid ring could be achieved with high enantioselectivity using chiral reducing agents or catalysts. While no specific stereoselective routes to precursors of the title compound are prominently described in the literature, the enantioselective reduction of prochiral ketimines using chiral N-heterocyclic carbene-iridium complexes has been demonstrated for analogous systems. researchgate.net Such methodologies could theoretically be adapted to produce chiral analogues of this compound if required for specific applications.

Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. youtube.com The key reaction steps in the synthesis of this compound, namely reductive amination and Boc protection, are amenable to flow processing.

Reductive amination of aromatic aldehydes with nitroarenes has been successfully performed in a continuous flow reactor using a supported gold catalyst (Au/Al₂O₃) and molecular hydrogen. rsc.org This one-pot process avoids the isolation of intermediate amines and minimizes waste. rsc.org Similarly, reductive amination of aldehydes and ketones can be carried out in a flow reactor with hydrogen over supported copper catalysts. frontiersin.org These flow-based methods can lead to excellent yields of secondary amines and could be adapted for the synthesis of the primary amine precursor of the target molecule. rsc.orgfrontiersin.org

Furthermore, multi-step peptide synthesis, which involves Boc protection and deprotection steps, has been effectively demonstrated in a flow reactor setup utilizing immobilized reagents and scavengers. durham.ac.uk This approach allows for the production of pure products with high yields and can be applied to the Boc protection of 4-(aminomethyl)-3-methylbenzoic acid for a streamlined and scalable synthesis. The modular nature of flow chemistry also allows for the integration of multiple reaction steps, potentially enabling a continuous process from the starting aldehyde to the final Boc-protected product. acs.org

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles is crucial for developing environmentally benign and sustainable synthetic processes for fine chemicals and active pharmaceutical ingredients. rsc.org For the synthesis of this compound, several aspects of green chemistry can be incorporated.

Reductive amination is considered a greener alternative to traditional alkylation reactions using alkyl halides, as it avoids the formation of toxic byproducts. acsgcipr.org The use of catalytic hydrogenation with molecular hydrogen as the reducing agent is an atom-economical approach. acsgcipr.org To further enhance the green credentials of this step, the reaction can be performed in water, a benign solvent, using micellar catalysis with a palladium on carbon (Pd/C) catalyst and a biodegradable surfactant. rsc.org

For the Boc protection step, traditional methods often employ chlorinated solvents like dichloromethane (B109758). acsgcipr.org Greener alternatives include the use of propylene (B89431) carbonate, a biodegradable polar aprotic solvent, which has been shown to be an effective replacement for both solution- and solid-phase peptide synthesis. rsc.org Catalyst-free N-tert-butyloxycarbonylation of amines in water or under solvent-free conditions using reagents like Amberlite-IR 120 resin further minimizes the environmental impact. derpharmachemica.comorganic-chemistry.org The Amberlite resin can also be recycled, adding to the sustainability of the process. derpharmachemica.com The synthesis of benzoic acid derivatives from renewable feedstocks, such as lignin, is also an area of active research, offering a long-term sustainable route to starting materials. researchgate.net

Academic Aspects of Reaction Optimization and Yield Enhancement

The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, both the reductive amination and Boc protection steps can be systematically optimized.

In reductive amination, factors such as the choice of reducing agent, catalyst, solvent, temperature, and pressure play a critical role. researchgate.net While sodium borohydride (B1222165) (NaBH₄) can be used, milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred to avoid the reduction of the starting aldehyde. masterorganicchemistry.com The reaction can be catalyzed by various transition metals, and the catalyst loading can be optimized to achieve high conversion and selectivity. researchgate.net Solvent choice also influences the reaction outcome, with polar solvents often favoring the formation of the imine intermediate. nih.gov

For the Boc protection step, the reaction rate can be significantly influenced by the solvent and the presence of a catalyst. While the reaction of amines with di-tert-butyl dicarbonate ((Boc)₂O) can be slow, especially for less nucleophilic aromatic amines, the use of alcoholic solvents like methanol (B129727) has been shown to enhance the reaction rate without the need for a base. wuxiapptec.com For a more robust and optimized process, various catalysts can be employed, and their efficiency can be compared. The reaction can also be performed under solvent-free conditions, which can lead to near-quantitative yields in very short reaction times. derpharmachemica.com

Below are interactive data tables summarizing typical conditions for the key reaction steps, based on analogous transformations reported in the literature.

Table 1: Reductive Amination of Aromatic Aldehydes (Analogous Systems)

| Catalyst/Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Au/Al₂O₃, H₂ | Toluene | 120 | 50 | Good to Excellent | rsc.org |

| Pd/C, Et₃SiH | Water (micellar) | Room Temp | Atmospheric | High | rsc.org |

| NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | Atmospheric | Varies | masterorganicchemistry.com |

| α-picoline-borane | MeOH or H₂O | Room Temp | Atmospheric | High | organic-chemistry.org |

Table 2: Boc Protection of Amines (Analogous Systems)

| Reagent | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| (Boc)₂O | Methanol | Room Temp | < 1 min - 2 hr | High | wuxiapptec.com |

| (Boc)₂O | Water/Acetone | Room Temp | 8-12 min | Good to Excellent | nih.gov |

| (Boc)₂O | Amberlite-IR 120 (solvent-free) | Room Temp | 1-3 min | Excellent | derpharmachemica.com |

| (Boc)₂O | Propylene Carbonate | Room Temp | Varies | Comparable to conventional solvents | rsc.org |

Chemical Transformations and Derivatization Strategies of 4 Boc Amino Methyl 3 Methyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can be converted into a wide array of derivatives. These transformations are fundamental for constructing larger molecules where the benzoic acid core serves as a scaffold.

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most common and significant reactions for this class of compounds. diva-portal.org In the context of peptide synthesis, this reaction is central to elongating a peptide chain. bachem.com Direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable and requires activation of the carboxyl group. libretexts.orgresearchgate.net This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. bachem.com

Common strategies involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce the risk of racemization. peptide.com Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also highly effective and widely used in both solid-phase and solution-phase peptide synthesis. bachem.compeptide.com The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. bachem.com For instance, 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) is noted for its ability to mediate amide bond formation with a remarkable resistance to racemization. bachem.com

| Coupling Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used; activation of the carboxylic acid forms an O-acylisourea intermediate. researchgate.net Often used with additives like HOBt to prevent racemization. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient reagents; PyAOP is particularly effective for coupling N-methyl amino acids. bachem.compeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Popular for both solid-phase and solution-phase synthesis due to high coupling rates and water-soluble by-products. bachem.com COMU offers enhanced safety by avoiding explosive HOBt/HOAt components. bachem.com |

| Other | DEPBT, TiCl4 | DEPBT provides excellent resistance to racemization. bachem.com TiCl4 has been used to mediate direct condensation of carboxylic acids and amines. researchgate.netnih.gov |

Esterification of the carboxylic acid group is a common strategy for creating intermediates in multi-step syntheses. google.com Esters can serve as protecting groups for the carboxylic acid or as precursors for other functional groups. The most traditional method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. researchgate.netbond.edu.au For a compound like 4-(Boc-amino)methyl-3-methyl-benzoic acid, this reaction would typically be carried out with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or gaseous hydrochloric acid. researchgate.netnih.gov

Alternative methods that avoid strongly acidic conditions, which could potentially risk premature deprotection of the Boc group, include reaction with alkyl halides in the presence of a base or using milder esterification agents. For example, using trimethylchlorosilane (TMSCl) in methanol has been shown to be an efficient system for preparing methyl esters of various amino acids at room temperature. nih.gov

| Esterification Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H2SO4, HCl) | Heating/refluxing the mixture. google.comresearchgate.net |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K2CO3) | Reaction in a polar aprotic solvent like DMF. |

| TMSCl-Mediated Esterification | Methanol, Trimethylchlorosilane (TMSCl) | Mild conditions, often performed at room temperature. nih.gov |

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in a solvent like tetrahydrofuran (B95107) (THF). libretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the -OH group, forming an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.org Due to the high reactivity of these reducing agents, the Boc-protecting group is generally stable under these conditions. Selective reduction of the carboxylic acid to an aldehyde is more challenging but can be achieved using specialized reagents or multi-step procedures, for instance, by first converting the acid to a more reactive derivative. rsc.org

The oxidation of the carboxylic acid group itself is not a common transformation as it is already at a high oxidation state. However, other parts of the molecule can be oxidized. For instance, the methyl group at the 3-position on the benzene (B151609) ring could potentially undergo benzylic oxidation to a carboxylic acid under strong oxidizing conditions, although this would require careful selection of reagents to avoid affecting the aminomethyl group. researchgate.net

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it can be converted into an acid halide or an anhydride. Acid chlorides, the most common acid halides, are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These reagents replace the carboxylic -OH group with a chlorine atom, creating a much better leaving group. libretexts.org

Symmetrical or mixed anhydrides are also highly reactive intermediates. Symmetrical anhydrides can be formed by reacting two equivalents of the carboxylic acid with a dehydrating agent. In peptide synthesis, preformed symmetrical anhydrides of Boc-amino acids are sometimes used for coupling reactions. ias.ac.in Mixed anhydrides, such as those formed with carbonic acid derivatives, can be generated in situ to activate the carboxylic acid for subsequent reactions, including reduction or amide formation. rsc.org

Transformations Involving the Boc-Protected Amine Functionality

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, particularly basic and nucleophilic environments, while being readily removable under acidic conditions. organic-chemistry.org

The removal of the Boc group is a critical step in many synthetic pathways, unmasking the primary amine for further functionalization. The standard and most common method for Boc deprotection is treatment with a strong acid. organic-chemistry.org Trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM), is frequently used. rsc.orgreddit.com The reaction is usually rapid, often occurring at room temperature or 0 °C. reddit.com Another common reagent system is hydrogen chloride (HCl) in an anhydrous solvent such as dioxane or diethyl ether. reddit.com

The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl C-O bond to release the unstable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger. This process generates the free amine (as its ammonium (B1175870) salt) and gaseous byproducts like carbon dioxide and isobutylene. organic-chemistry.org

While effective, strongly acidic conditions can be incompatible with other acid-sensitive functional groups in the molecule. Therefore, methods for milder or more selective deprotection have been developed. These can include using aqueous phosphoric acid, which is effective for deprotecting tert-butyl carbamates while leaving other groups like benzyl (B1604629) esters intact. organic-chemistry.org Thermal deprotection under continuous flow conditions has also been demonstrated as a method for selective removal of Boc groups. nih.gov

| Deprotection Reagent/Method | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | Standard, highly effective method. Reaction is often complete within 1-2 hours at room temperature. rsc.orgreddit.com |

| Hydrogen Chloride (HCl) | 4M HCl in Dioxane or Diethyl Ether | Common alternative to TFA; provides the amine as its hydrochloride salt. reddit.com |

| Aqueous Phosphoric Acid | Aqueous H3PO4 | A milder, environmentally benign option that can offer selectivity over other acid-labile groups. organic-chemistry.org |

| Thermal Deprotection | Heating in a suitable solvent (e.g., TFE, Methanol) under flow conditions | Allows for selective deprotection by controlling temperature and residence time. nih.gov |

Subsequent Functionalization of the Primary Amine

The Boc (tert-butoxycarbonyl) protecting group on the primary amine is crucial for modulating its reactivity. Its removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, unmasks the nucleophilic primary amine, making it available for a variety of subsequent functionalization reactions.

Upon deprotection, the resulting primary amine readily undergoes N-alkylation with alkyl halides or other alkylating agents. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated. The choice of base and solvent is critical to control the degree of alkylation and avoid side reactions.

Similarly, acylation of the primary amine provides access to a wide range of amide derivatives. This transformation is commonly achieved by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reactions are fundamental in peptide synthesis and the construction of various bioactive molecules.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkyl derivative |

| N-Acylation | Acyl chloride or Acid anhydride, Base | N-Acyl derivative |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., DCC, EDC) | N-Acyl derivative |

This table represents general reaction conditions for the functionalization of a primary amine and is applicable to the deprotected form of this compound.

Thiourea (B124793) derivatives are synthesized in a similar fashion using isothiocyanates as the reacting partner. nih.govuea.ac.uk These reactions are generally high-yielding and proceed under mild conditions. The (thio)urea functionality plays a significant role in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.gov

| Derivative | Reagent | Key Features of Product |

| Urea (B33335) | Isocyanate | Hydrogen bond donor-acceptor |

| Thiourea | Isothiocyanate | Hydrogen bond donor-acceptor, potential for different biological activity compared to urea |

This table outlines the general synthesis of urea and thiourea derivatives from a primary amine.

Modifications and Functionalizations of the Aromatic Ring

The aromatic ring of this compound is amenable to various modifications, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The existing substituents on the ring direct the position of incoming groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.egmasterorganicchemistry.com The regiochemical outcome of EAS on the target molecule is dictated by the directing effects of the three substituents: the methyl group (-CH₃), the carboxylic acid group (-COOH), and the Boc-aminomethyl group (-CH₂NHBoc).

The methyl group is an ortho-, para-directing activator, while the carboxylic acid is a meta-directing deactivator. The Boc-aminomethyl group is generally considered to be weakly deactivating and ortho-, para-directing. The interplay of these directing effects will determine the position of substitution. For instance, in a nitration reaction, the incoming nitro group would be expected to substitute at the positions ortho to the activating methyl group and para to the Boc-aminomethyl group, while avoiding the positions meta to the deactivating carboxylic acid group. A related compound, 4-bromomethyl-3-nitrobenzoic acid, has been synthesized, indicating that electrophilic nitration of a similar scaffold is feasible. ias.ac.in

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com To utilize these reactions, a halogenated derivative of this compound is typically required as a starting material. For example, a bromo- or iodo-substituted analog could be synthesized and subsequently used in various cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron reagent to form a biaryl compound. youtube.com

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a diaryl amine or an N-aryl heterocycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled.

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki | Organoboron reagent | C-C (aryl-aryl) |

| Heck | Alkene | C-C (aryl-alkene) |

| Sonogashira | Terminal alkyne | C-C (aryl-alkyne) |

| Buchwald-Hartwig | Amine | C-N |

This table summarizes common palladium-catalyzed cross-coupling reactions that could be applied to a halogenated derivative of this compound.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. organic-chemistry.org

For this compound, the carboxylic acid group can act as a directing group. organic-chemistry.orgbohrium.com Treatment with a strong base like s-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to deprotonation at the position ortho to the carboxylate. organic-chemistry.org This strategy provides a route to introduce a variety of electrophiles at a specific position on the aromatic ring, which might be difficult to achieve through conventional electrophilic aromatic substitution.

Multi-Component Reactions Incorporating the Compound

A thorough literature search did not yield any specific examples or studies where this compound is utilized as a reactant in multi-component reactions. While the structural motifs of this compound—a carboxylic acid and a protected primary amine—are common functionalities for components in reactions like the Ugi and Passerini reactions, no documented instances of its direct use have been found.

The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. Similarly, the Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone to produce an α-acyloxy amide. In principle, this compound could serve as the carboxylic acid component in both reactions. However, no specific studies demonstrating these transformations have been reported.

The absence of such research in the public domain means that no data on reaction conditions, yields, or the properties of resulting products from MCRs involving this specific compound are available. Consequently, no data tables can be generated.

Advanced Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling in Scaffold Design and Prediction of Reactivity

Computational chemistry and molecular modeling are indispensable tools for predicting the behavior of molecules like 4-(Boc-amino)methyl-3-methyl-benzoic acid, thereby guiding its application in scaffold design. Techniques such as Density Functional Theory (DFT) can be employed to elucidate the electronic properties of the molecule, which in turn govern its reactivity. nih.gov For substituted benzoic acids, computational studies have successfully correlated parameters like the HOMO-LUMO gap, chemical hardness, ionization potential, and dipole moment with chemical reactivity and potential biological activity. ajpchem.org

Molecular modeling allows for the in-silico analysis of the three-dimensional structure of the scaffold. This is crucial for designing derivatives that can fit into the binding sites of biological targets. The methyl group and the Boc-aminomethyl substituent influence the conformation of the scaffold, and their steric and electronic effects can be precisely calculated. ucl.ac.uk These predictive studies can forecast how modifications to the scaffold will impact its binding affinity and selectivity, saving significant time and resources in synthetic efforts. mdpi.com For instance, modeling can predict the most probable sites for electrophilic or nucleophilic attack, guiding functionalization strategies. nih.gov

Table 1: Calculable Physicochemical Properties and Their Significance

| Computational Parameter | Method of Calculation | Predicted Property/Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. ajpchem.org |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. ajpchem.org |

| Chemical Hardness & Softness | Conceptual DFT | Predicts the resistance to change in electron distribution; relates to the Hard and Soft Acids and Bases (HSAB) principle. nih.gov |

| Dipole Moment | DFT | Measures molecular polarity, which influences solubility and intermolecular interactions. ajpchem.org |

Exploration of Chemo- and Regioselective Functionalization Techniques

The aromatic ring of this compound is a prime target for functionalization to generate molecular diversity. The existing substituents—a meta-directing carboxylic acid and ortho,para-directing methyl and aminomethyl groups—create a complex landscape for regioselectivity. Advanced chemo- and regioselective techniques are essential for precisely modifying the scaffold.

Carboxylate-directed C-H activation is a powerful strategy for introducing new functional groups at the ortho position to the carboxylic acid (C5). nih.gov Catalysts based on iridium, ruthenium, or palladium have been successfully used for ortho-C−H iodination, methylation, and allylation of benzoic acids. nih.govresearchgate.net Applying these methods to the target compound could enable selective functionalization at the C5 position, which is sterically accessible.

Conversely, developing techniques for meta-C–H functionalization relative to the directing group presents a greater challenge but offers access to unique isomers. repec.org Nitrile-based templates have been reported to enable palladium-catalyzed meta-C-H olefination of benzoic acid derivatives, a strategy that could potentially be adapted. repec.org Furthermore, modern methods for ortho-selective amination of arene carboxylic acids, which proceed through rearrangement of acyl O-hydroxylamines, could be explored to introduce an additional amino group at the C5 position, potentially under mild, iron-catalyzed conditions. rsc.org The Boc-protecting group on the aminomethyl side chain is stable under many of these conditions, allowing for selective manipulation of the aromatic core before deprotection and further derivatization. organic-chemistry.orgresearchgate.net

Table 2: Potential Regioselective Functionalization Reactions

| Reaction Type | Position | Directing Group | Potential Reagents/Catalysts |

|---|---|---|---|

| C-H Allylation | C5 | Carboxylic Acid | [Ru(p-cymene)Cl₂]₂, Allyl Acetates nih.gov |

| C-H Methylation | C5 | Carboxylic Acid | Iridium Catalyst, Methylboronic Anhydride researchgate.net |

| C-H Olefination | C3, C5 | Carboxylic Acid | Pd(II) Catalyst, Acrylates repec.org |

Development of More Efficient and Atom-Economical Synthetic Pathways

The principles of green chemistry, particularly atom economy, are critical drivers in modern synthetic chemistry. primescholars.comrsc.org Developing more efficient and atom-economical pathways to this compound is a key research direction. Atom economy assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. rsc.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. jocpr.com

A potential atom-economical approach could involve late-stage C-H functionalization of a simpler precursor like 3-methyl-benzoic acid. For example, a direct C-H amination or aminomethylation at the C4 position would be highly efficient, avoiding the multiple steps and protecting group manipulations often seen in classical syntheses. While challenging, the development of catalysts for such selective transformations is a major goal in synthetic chemistry.

Comparing a hypothetical traditional synthesis with a potential green synthesis highlights the advantages:

Atom-Economical Route: A more ideal pathway would start from 4-amino-3-methyl-benzoic acid and involve a selective, catalytic N-alkylation with a Boc-protected methylene (B1212753) source, or start from 3-methylbenzoic acid and utilize a regioselective C-H aminomethylation. Such routes would significantly reduce waste and improve efficiency. nih.gov

Emerging Applications in Novel Chemical Space Exploration

Molecular scaffolds are foundational tools for exploring novel chemical space in the search for new functions. mdpi.com The this compound scaffold is well-suited for this purpose due to its distinct functional handles that allow for orthogonal chemical modifications.

Peptidomimetics: The Boc-aminomethyl group and the carboxylic acid are classic handles for peptide synthesis. sigmaaldrich.com After deprotection of the Boc group, the resulting primary amine can be elongated with amino acids, while the carboxylic acid can be coupled to form peptide bonds. The rigid, substituted benzene (B151609) core acts as a non-natural scaffold to mimic peptide secondary structures or to present peptide fragments in specific spatial orientations. researchgate.net

Combinatorial Chemistry: The scaffold is an ideal starting point for creating diverse chemical libraries. The carboxylic acid can be converted into a wide array of amides, esters, or ketones. The Boc-protected amine, once deprotected, can be acylated, alkylated, or used in reductive amination. The aromatic ring itself can be further functionalized as discussed in section 5.2. This multi-directional diversification allows for the rapid generation of thousands of structurally related compounds for high-throughput screening.

Fragment-Based Drug Discovery (FBDD): The core structure of 3-methyl-benzoic acid substituted with an aminomethyl group can be considered a high-value fragment. The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can enhance binding affinity by filling hydrophobic pockets or favorably altering the molecule's conformation and metabolic stability. mdpi.com Using this scaffold, chemists can systematically build upon the core fragment to optimize interactions with a biological target.

Prospects in Enabling Future Methodologies for Drug Discovery and Chemical Biology via Synthetic Access

Efficient synthetic access to versatile scaffolds like this compound is a critical enabler for advancing drug discovery and chemical biology. The ability to rapidly and systematically synthesize analogs of a lead compound is essential for establishing structure-activity relationships (SAR) and optimizing pharmacokinetic properties. nih.gov

The future prospects for this compound are tied to its role as a building block in next-generation therapeutic modalities. For example, in the field of Proteolysis Targeting Chimeras (PROTACs), molecules consist of two ligands connected by a linker. This scaffold could serve as a central component of the linker or as part of one of the ligands, with its functional groups providing attachment points.

In chemical biology, probes are needed to study biological processes. The scaffold can be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create chemical probes for target identification and validation. The defined geometry of the scaffold ensures that these tags are presented in a predictable manner. The development of robust and scalable syntheses for this and related building blocks will empower chemists to construct increasingly complex and functional molecules, accelerating the pace of innovation in both medicine and the fundamental life sciences. nih.gov

常见问题

Q. What synthetic strategies are commonly employed for preparing 4-(Boc-amino)methyl-3-methyl-benzoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination of 4-formyl-3-methylbenzoic acid with Boc-protected amines. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with palladium catalysts in methanol/ethanol are standard reducing agents . Reaction efficiency depends on solvent polarity, temperature (often requiring mild heating to 40–60°C), and catalyst loading. For example, excess Boc-amine and controlled pH (~6–7) minimize side reactions like over-alkylation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm Boc-group integrity (tert-butyl signals at δ ~1.4 ppm) and methyl/benzyl proton environments .

- FT-IR : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and Boc carbonyl peaks (~1680–1700 cm⁻¹) .

- HPLC-MS : Validates purity and molecular weight, especially after solid-phase synthesis steps .

Q. How is this compound utilized as a building block in peptide synthesis?

The Boc group protects the amino functionality during solid-phase peptide synthesis (SPPS). Its stability under basic Fmoc-deprotection conditions allows sequential coupling. Notably, Boc-amino acid nanoparticles (500–750 nm) have been developed for aqueous SPPS, enhancing solubility without compromising reactivity .

Advanced Research Questions

Q. What strategies mitigate side reactions during Boc-group introduction or removal?

Common issues include premature deprotection under acidic conditions or incomplete coupling. Solutions include:

Q. How can computational modeling aid in predicting the compound’s reactivity in drug design?

Density functional theory (DFT) calculations can map electrostatic potentials of the benzoic acid moiety to predict hydrogen-bonding interactions with target enzymes. For example, the methyl group at the 3-position may sterically hinder non-specific binding, improving selectivity .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Large-scale production faces issues like dimerization of intermediates. Continuous flow reactors improve mixing and temperature control, reducing byproducts . Preparative chromatography (e.g., reverse-phase HPLC) is critical for isolating high-purity batches, particularly when scaling multi-step syntheses .

Q. How does the compound’s structure influence its application in polymer science?

The aromatic ring and carboxylic acid group enable covalent incorporation into polyesters or polyamides, enhancing thermal stability (Tg > 150°C). The Boc group can be selectively removed post-polymerization to introduce amine functionalities for crosslinking .

Methodological Considerations

Q. What protocols ensure successful coupling in SPPS using Boc-protected derivatives?

Q. How are contradictory data on biological activity resolved?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) often stem from buffer composition or assay pH. Standardizing conditions (e.g., Tris-HCl pH 7.4 vs. phosphate buffers) and validating with orthogonal techniques (e.g., SPR for binding kinetics) clarify mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。